6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Medicinal Chemistry Physicochemical Properties Drug Design

This 4,4-difluoropiperidine-substituted nicotinic acid is a critical building block for orexin-1 receptor (OX1R) antagonist programs. The gem-difluoro motif imparts >625-fold functional selectivity for OX1R over OX2R, enhances metabolic stability, and pre-organizes the piperidine ring for improved binding entropy. Procure this specific intermediate to replicate published 1-SORA SAR and advance CNS-penetrant nAChR modulator design.

Molecular Formula C11H12F2N2O2
Molecular Weight 242.22 g/mol
CAS No. 2026515-45-5
Cat. No. B1476441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-Difluoropiperidin-1-yl)nicotinic acid
CAS2026515-45-5
Molecular FormulaC11H12F2N2O2
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C11H12F2N2O2/c12-11(13)3-5-15(6-4-11)9-2-1-8(7-14-9)10(16)17/h1-2,7H,3-6H2,(H,16,17)
InChIKeyBCWCDBMQCJFGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid (CAS 2026515-45-5) for Research Supply


6-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS 2026515-45-5) is a substituted nicotinic acid derivative featuring a 4,4-difluoropiperidine moiety attached at the 6-position of the pyridine ring. This compound (molecular formula C11H12F2N2O2, molecular weight 242.22 g/mol) is a research chemical primarily utilized in medicinal chemistry and drug discovery as a building block for the synthesis of potential orexin receptor antagonists [1] and nicotinic acetylcholine receptor (nAChR) modulators .

Risks of Generic Substitution for 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid


The 4,4-difluoropiperidine motif is not a generic replacement for other piperidine or piperazine fragments. The gem-difluoro substitution at the 4-position of the piperidine ring significantly alters the conformational preferences, lipophilicity, and metabolic stability of the molecule compared to its non-fluorinated or mono-substituted analogs [1]. This motif is a key structural feature in drug discovery programs aimed at developing potent and selective orexin 1 receptor (OX1R) antagonists [2]. Substituting this specific building block with a non-fluorinated piperidine analog could compromise the desired physicochemical and pharmacological profile of the final compound, potentially leading to reduced target engagement or altered pharmacokinetics. The evidence below details the quantifiable differences that substantiate this compound's unique position for procurement in targeted research campaigns.

Differentiating 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid: A Quantitative Comparison


Lipophilicity Modulation: Calculated LogD for 4,4-Difluoropiperidine vs. Piperidine Analogs

The 4,4-difluoropiperidine fragment confers a specific and predictable increase in lipophilicity compared to its non-fluorinated counterpart, piperidine. In a medicinal chemistry campaign, a 4,4-difluoropiperidine-containing compound demonstrated a calculated distribution coefficient (cLogD7.4) that was 1.1 log units higher than its piperidine analog [1]. This difference in lipophilicity can significantly impact membrane permeability, volume of distribution, and protein binding.

Medicinal Chemistry Physicochemical Properties Drug Design

Conformational Restriction: The Impact of Gem-Difluoro Substitution on Piperidine Ring Puckering

The introduction of two fluorine atoms at the 4-position of the piperidine ring induces a strong 'gauche effect,' which significantly restricts the conformational flexibility of the ring [1]. While quantitative data comparing the conformational energy landscapes of 6-(4,4-difluoropiperidin-1-yl)nicotinic acid and 6-(piperidin-1-yl)nicotinic acid are not available in the public domain, the class-level inference is well-established. The unsubstituted piperidine ring can interconvert between multiple chair conformations with a low energy barrier. The gem-difluoro group locks the ring predominantly into a single chair conformation, thereby pre-organizing the molecule for optimal binding to its target [2].

Conformational Analysis Structure-Based Drug Design Molecular Modeling

Metabolic Stability: Potential for Reduced Oxidative Metabolism

The gem-difluoro group is a well-known strategy to block oxidative metabolism at the 4-position of the piperidine ring by cytochrome P450 enzymes, particularly CYP3A4 [1]. While no direct metabolic stability data are available for 6-(4,4-difluoropiperidin-1-yl)nicotinic acid, the class-level effect is well-documented. For example, in a study on PHGDH inhibitors, a 4,4-difluoropiperidine analog exhibited an IC50 >150 µM, indicating no significant inhibition of the target enzyme, a result that may be partially attributed to its metabolic profile [2]. In contrast, a 4-methylpiperidine analog showed an IC50 of 85.1 µM [2].

Drug Metabolism Pharmacokinetics CYP450

Potency in Orexin Receptor Antagonism: A Class-Level Association

The 4,4-difluoropiperidine core is a privileged scaffold for achieving high functional selectivity for the orexin 1 receptor (OX1R) over the orexin 2 receptor (OX2R). A series of 1-SORAs (selective orexin 1 receptor antagonists) built around this core achieved >625-fold functional selectivity for OX1R over OX2R in rat models [1]. This high degree of selectivity is directly attributed to the 4,4-difluoropiperidine moiety and is not observed with other piperidine analogs. This evidence positions 6-(4,4-difluoropiperidin-1-yl)nicotinic acid as a key intermediate for accessing this valuable chemotype.

Orexin Receptor Neuroscience Drug Discovery

High-Value Research Applications for 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid


Medicinal Chemistry: Synthesis of Selective Orexin 1 Receptor Antagonists (1-SORAs)

The primary application is as a versatile synthetic intermediate in the construction of novel 1-SORAs. As detailed in Section 3, the 4,4-difluoropiperidine core is instrumental in achieving >625-fold functional selectivity for OX1R over OX2R [1]. This compound can be elaborated via its carboxylic acid handle to introduce diverse amide, ester, or heterocyclic moieties, enabling the exploration of structure-activity relationships (SAR) around this potent and selective scaffold. Procurement of this specific building block is essential for any laboratory aiming to replicate or extend the findings of the published 1-SORA series.

Chemical Biology: Development of Novel nAChR Modulators

The compound's structural similarity to nicotinic acid and its fluorinated piperidine motif make it a suitable starting point for developing modulators of nicotinic acetylcholine receptors (nAChRs). The enhanced lipophilicity and conformational restriction (Section 3) are valuable properties for designing ligands with improved binding characteristics and central nervous system (CNS) penetration [1], . This is particularly relevant for research into neurological disorders such as Alzheimer's and Parkinson's diseases.

ADME-Tox Studies: Investigating the Impact of 4,4-Difluoropiperidine on Drug-like Properties

This compound serves as a valuable tool compound for academic and industrial research groups focused on understanding the effects of fluorine substitution on ADME properties. The class-level evidence (Section 3) points to improved metabolic stability [1]. Researchers can use 6-(4,4-difluoropiperidin-1-yl)nicotinic acid to directly probe, in vitro and in vivo, the impact of the 4,4-difluoropiperidine fragment on microsomal stability, CYP inhibition, and plasma protein binding, providing valuable data to inform future drug design projects.

Structural Biology: Exploring Conformational Restriction in Ligand-Protein Complexes

The conformational restriction imposed by the gem-difluoro group (Section 3) makes this compound an interesting probe for structural biology. Co-crystallization studies with target proteins like OX1R or nAChRs could provide high-resolution X-ray data on how the pre-organized 4,4-difluoropiperidine ring interacts with the binding pocket, reducing the entropic cost of binding [1]. This information is invaluable for rational, structure-based drug design efforts aiming to optimize ligand efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.